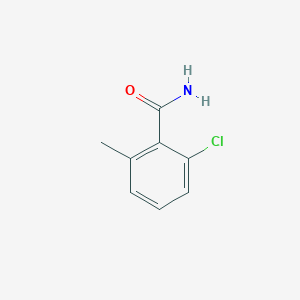

2-Chloro-6-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-Chloro-6-methylbenzamide, involves various chemical pathways. For example, 2,6-difluorobenzamide was synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis, yielding an 80.5% product yield with a melting point of 145.4-145.6 ℃, highlighting the process's efficiency and environmental friendliness due to less pollution (Li Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-Chloro-6-methylbenzamide analogs, has been detailed through various methods such as X-ray diffraction. For instance, the crystal structure of m-methylbenzamide, a similar compound, shows the amide group's twist due to steric hindrance and the formation of NH–O hydrogen bonds, which could imply similar structural features in 2-Chloro-6-methylbenzamide (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives demonstrate various reactivity patterns. For example, the electrochemical reduction of 2-chloro-NN-diphenylbenzamides leads to intramolecular cyclization, forming complex structures like N-phenylphenanthridone, which sheds light on the potential reactivity of 2-Chloro-6-methylbenzamide under similar conditions (J. Grimshaw & D. Mannus, 1977).

Physical Properties Analysis

The study of benzamide derivatives' physical properties, such as solubility, melting point, and stability, provides insight into 2-Chloro-6-methylbenzamide's characteristics. The synthesis and physical characterization of 2-Amino-5-chloro-N,3-dimethylbenzamide, which shares structural similarities with 2-Chloro-6-methylbenzamide, offer a glimpse into the latter's potential physical properties (Zhang Zho, 2014).

Chemical Properties Analysis

Analyzing the chemical properties of benzamide derivatives, including reactivity, bonding, and interaction with other molecules, is crucial. The study on the electrochemical reactions of 2-chloro-NN-diphenylbenzamides, for example, highlights the specific reactivity that can be expected from compounds like 2-Chloro-6-methylbenzamide under electrochemical conditions, revealing its potential for undergoing intramolecular cyclization and forming complex molecules (J. Grimshaw & D. Mannus, 1977).

Applications De Recherche Scientifique

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : 2-Chloro-6-methylbenzamide may be used in the synthesis of novel benzamide compounds, which have been found to exhibit antioxidant and antibacterial activities .

- Methods : These benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

Antimicrobial and Disinfectant Activity

- Field : Microbiology

- Application : 2-Chloro-benzamides, which can be synthesized from 2-Chloro-6-methylbenzamide, have been evaluated for their antimicrobial and disinfectant activities .

- Methods : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

The safety data sheet for 2-Chloro-6-methylbenzamide indicates that it is an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers Relevant papers on 2-Chloro-6-methylbenzamide include studies on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides , and a paper on palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes .

Propriétés

IUPAC Name |

2-chloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143724 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methylbenzamide | |

CAS RN |

101080-58-4 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

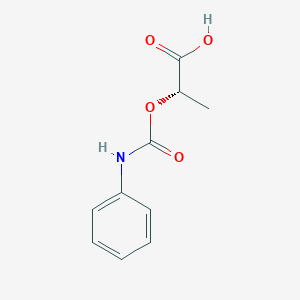

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

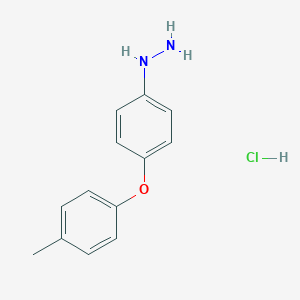

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

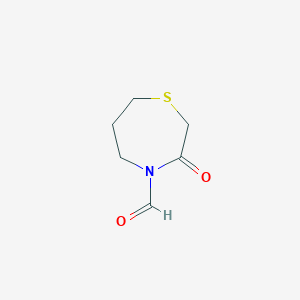

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

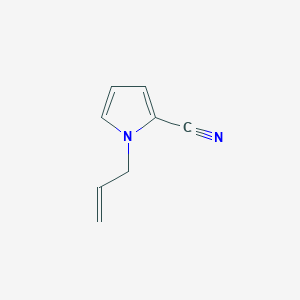

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)